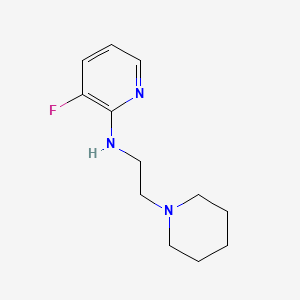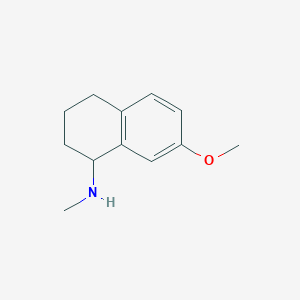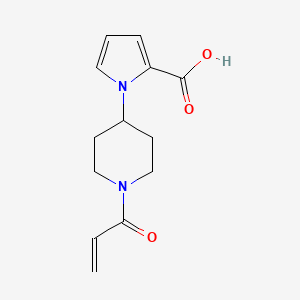
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PEPCK inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound has been found to have a unique mechanism of action that could lead to the development of new drugs for the treatment of various diseases. In
作用機序
The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the inhibition of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, which is responsible for the conversion of oxaloacetate to phosphoenolpyruvate in the gluconeogenesis pathway. By inhibiting 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, the compound reduces the production of glucose in the liver, which could lead to a reduction in blood glucose levels. The inhibitor has also been found to have anti-tumor effects by inhibiting the growth of cancer cells that rely on gluconeogenesis for their energy needs.
Biochemical and physiological effects:
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of type 2 diabetes, improve insulin sensitivity, and reduce body weight. The inhibitor has also been found to have anti-tumor effects in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
The use of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments has several advantages. The compound is relatively easy to synthesize and has been shown to be a potent inhibitor of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid. The inhibitor has also been found to have potential therapeutic applications in the treatment of various diseases. However, there are some limitations to the use of the inhibitor in lab experiments. The compound has not been extensively tested in human clinical trials, and its long-term safety and efficacy are not well established. Additionally, the inhibitor may have off-target effects that could affect the interpretation of experimental results.
将来の方向性
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has several potential future directions for research. The compound could be further studied in animal models of type 2 diabetes, obesity, and cancer to establish its safety and efficacy. The inhibitor could also be tested in human clinical trials to determine its potential as a therapeutic agent. Additionally, the inhibitor could be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of the inhibitor and its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction of 1-(4-piperidyl)pyrrolidin-2-one with acryloyl chloride in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain the final product. The synthesis method is relatively straightforward and has been described in detail in several scientific publications.
科学的研究の応用
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid), an enzyme that plays a critical role in gluconeogenesis. The compound has been used extensively in biochemical and physiological research to study the role of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in various metabolic pathways. The inhibitor has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer.
特性
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-5-10(6-9-14)15-7-3-4-11(15)13(17)18/h2-4,7,10H,1,5-6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYRMBQBPQECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

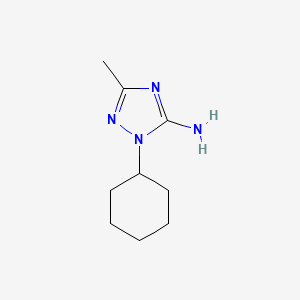

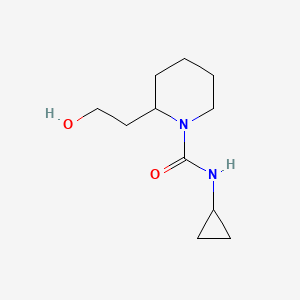
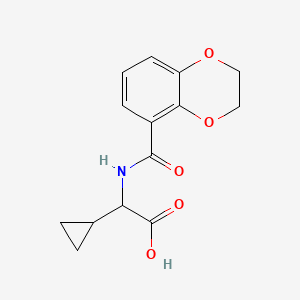

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



